N-(tert-butyl)-1-(2-chloro-6-fluorophenyl)methanesulfonamide
Overview
Description
N-(tert-butyl)-1-(2-chloro-6-fluorophenyl)methanesulfonamide, commonly known as TFM, is a synthetic compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and methanol. TFM is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate ion and proton.
Mechanism of Action
TFM acts as a reversible inhibitor of carbonic anhydrase by binding to the active site of the enzyme. It forms a covalent bond with the zinc ion in the active site, thereby preventing the hydration of carbon dioxide to bicarbonate ion and proton. This results in a decrease in the concentration of bicarbonate ion and an increase in the concentration of carbon dioxide, which can have various physiological and biochemical effects depending on the tissue and the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFM depend on the tissue and the context. In the brain, TFM has been shown to inhibit the production of cerebrospinal fluid, which can be useful in the treatment of hydrocephalus. In the kidney, TFM has been shown to inhibit the reabsorption of bicarbonate ion, which can be useful in the treatment of metabolic alkalosis. In the eye, TFM has been shown to reduce the intraocular pressure, which can be useful in the treatment of glaucoma.
Advantages and Limitations for Lab Experiments
TFM has several advantages as a tool for scientific research. It is a potent and selective inhibitor of carbonic anhydrase, which allows for the specific manipulation of this enzyme in various tissues. It is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, TFM also has some limitations. It is a reactive compound that can form adducts with other molecules, which can complicate the interpretation of experimental results. It is also a potent inhibitor of other enzymes, such as acetylcholinesterase, which can lead to off-target effects.
Future Directions
There are several future directions for the research on TFM. One direction is the development of new drugs that target carbonic anhydrase for the treatment of various diseases, such as glaucoma, hydrocephalus, and metabolic alkalosis. Another direction is the investigation of the role of carbonic anhydrase in various physiological and pathological processes, such as acid-base balance, respiration, and ion transport. Finally, the development of new methods for the synthesis and purification of TFM could improve its accessibility and utility as a tool for scientific research.
Scientific Research Applications
TFM has been extensively used in scientific research as a tool to study the role of carbonic anhydrase in various biological processes. Carbonic anhydrase is involved in the regulation of acid-base balance, respiration, and ion transport in many tissues, including the brain, kidney, and eye. TFM has been used to investigate the physiological and biochemical functions of carbonic anhydrase in these tissues, as well as to develop new drugs that target this enzyme.
properties
IUPAC Name |
N-tert-butyl-1-(2-chloro-6-fluorophenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFNO2S/c1-11(2,3)14-17(15,16)7-8-9(12)5-4-6-10(8)13/h4-6,14H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLHTXUZBHJTJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=C(C=CC=C1Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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